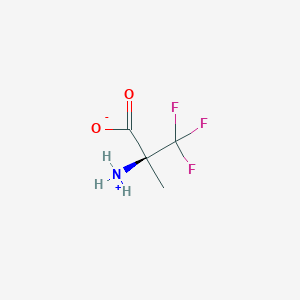

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Beschreibung

The exact mass of the compound (s)-Trifluoromethylalanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQBFDPQDFDHEC-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296159 | |

| Record name | 3,3,3-Trifluoro-2-methyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102210-03-7 | |

| Record name | 3,3,3-Trifluoro-2-methyl-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102210-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-2-methyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and History of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a non-proteinogenic amino acid, has garnered significant attention in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group at the α-position of alanine imparts unique physicochemical and biological properties, including enhanced metabolic stability, conformational constraint, and utility as a sensitive ¹⁹F NMR probe. This technical guide provides a comprehensive overview of the discovery, historical context, and evolution of synthetic methodologies for this valuable chiral building block. We will delve into early synthetic approaches, modern asymmetric strategies including chiral auxiliary-mediated and biocatalytic methods, and explore its diverse applications in the development of novel therapeutics and biochemical tools.

Introduction: The Significance of Trifluoromethylated Amino Acids

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (-CF₃), in particular, offers a unique combination of properties that can profoundly influence the biological activity and pharmacokinetic profile of a parent molecule. When incorporated into the scaffold of amino acids, these effects are particularly pronounced.

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, also known as (S)-α-trifluoromethylalanine, is a prime example of a strategically fluorinated amino acid. The strong electron-withdrawing nature of the trifluoromethyl group and the high strength of the C-F bond contribute to increased metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.[1] Furthermore, the steric bulk of the -CF₃ group can enforce specific conformations in peptides and peptidomimetics, a crucial aspect in designing molecules with high target affinity and selectivity.[2] These attributes have made trifluoromethylated amino acids highly sought-after building blocks in the pharmaceutical industry for the development of more robust and efficacious therapeutics.[1][3]

Historical Context and Discovery

The exploration of fluorinated amino acids dates back to the mid-20th century, with early reports on the synthesis of 3,3,3-trifluoroalanine emerging in the 1960s.[4] However, the development of stereoselective methods to access enantiomerically pure α-trifluoromethyl amino acids, such as the (S)-enantiomer of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid, is a more recent advancement.

The initial impetus for the synthesis of α-trifluoromethyl amino acids was driven by the desire to create novel amino acid analogs with altered biological activities. The first synthesis of imines derived from 3,3,3-trifluoropyruvates, which are key precursors to α-trifluoromethyl amino acids, were reported in 1986 by the research groups of Kukhar and Kolomiets.[2] This pivotal work opened the door for the development of various synthetic routes to this class of compounds.

While a singular "discovery" paper for (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is not readily identifiable, its development is intrinsically linked to the broader field of asymmetric synthesis of fluorinated amino acids. The evolution of chiral auxiliaries and catalytic asymmetric methods throughout the late 20th and early 21st centuries has been instrumental in making this specific enantiomer accessible for research and development.

Physicochemical Properties

The unique properties of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid are central to its utility. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 102210-02-6 | [5][6] |

| Molecular Formula | C₄H₆F₃NO₂ | [6] |

| Molecular Weight | 157.09 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in water and polar organic solvents. | [7] |

| pKa | The presence of the electron-withdrawing trifluoromethyl group is expected to lower the pKa of the carboxylic acid and the amine compared to alanine. |

Modern Synthetic Methodologies

The synthesis of enantiomerically pure (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid presents a significant stereochemical challenge due to the quaternary α-carbon. Several sophisticated strategies have been developed to overcome this hurdle.

Chiral Auxiliary-Mediated Synthesis

A robust and widely used approach for the asymmetric synthesis of α-trifluoromethyl amino acids involves the use of chiral auxiliaries. These methods offer high levels of stereocontrol and are often scalable.[7] Phenylglycinol-derived chiral auxiliaries have proven particularly effective in directing the stereochemical outcome of reactions involving imines of 3,3,3-trifluoropyruvic acid esters.[2][8]

Experimental Protocol: Generalized Chiral Auxiliary Approach

-

Imination: Condensation of an alkyl 3,3,3-trifluoropyruvate with a chiral amine auxiliary (e.g., (R)-phenylglycinol) to form a chiral imine.

-

Nucleophilic Addition: Diastereoselective addition of a methyl nucleophile (e.g., methylmagnesium bromide or methyllithium) to the C=N bond of the chiral imine. The stereochemistry of the chiral auxiliary directs the approach of the nucleophile, leading to the preferential formation of one diastereomer.

-

Purification: Separation of the desired diastereomer by chromatography or crystallization.

-

Auxiliary Cleavage: Removal of the chiral auxiliary under acidic or hydrogenolytic conditions to yield the free amino acid ester.

-

Hydrolysis: Saponification of the ester to afford the final (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid.

Caption: Workflow for chiral auxiliary-mediated synthesis of (S)-Tfm-Ala.

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods represents a more atom-economical and elegant approach. Organocatalysis, in particular, has shown great promise.

Strecker Reaction: The asymmetric Strecker reaction, which involves the addition of cyanide to an imine followed by hydrolysis of the resulting α-aminonitrile, is a powerful tool for amino acid synthesis. Chiral thioureas and Brønsted acids have been employed as organocatalysts to achieve high enantioselectivity in the synthesis of α-trifluoromethyl α-amino acids.[2][8]

Biocatalytic Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Biocatalysis for the production of fluorinated amino acids is a rapidly advancing field.[9]

Dehydrogenases: Alanine and diaminopimelate dehydrogenases have been shown to catalyze the reductive amination of trifluoropyruvate to produce trifluoroalanine.[10][11] By selecting an enzyme with the appropriate stereoselectivity, it is possible to synthesize the desired (S)-enantiomer with high enantiomeric excess.[10][11] This biocatalytic approach often operates under mild conditions and can be coupled with cofactor regeneration systems for improved efficiency.[10][11]

Experimental Protocol: Generalized Biocatalytic Approach

-

Reaction Setup: A buffered aqueous solution containing 3,3,3-trifluoropyruvate, an ammonia source (e.g., ammonium chloride), and a nicotinamide cofactor (NADH or NADPH).

-

Enzyme Addition: Addition of a stereoselective dehydrogenase (e.g., a diaminopimelate dehydrogenase known to produce (S)-amino acids).

-

Cofactor Regeneration (Optional but Recommended): Inclusion of a cofactor regeneration system, such as formate dehydrogenase and formate, to continuously replenish the consumed NADH/NADPH.

-

Incubation: Incubation of the reaction mixture at an optimal temperature and pH for the enzyme until the reaction reaches completion.

-

Product Isolation: Purification of the (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid from the reaction mixture using techniques such as ion-exchange chromatography.

Caption: Biocatalytic synthesis of (S)-Tfm-Ala using a dehydrogenase.

Applications in Drug Discovery and Research

The unique properties of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid have led to its use in various areas of biomedical research.

Enhancing Peptide and Protein Stability

Incorporation of α-trifluoromethylalanine into peptides can significantly enhance their resistance to proteolytic degradation.[1] The bulky and electron-withdrawing nature of the trifluoromethyl group sterically hinders the approach of proteases and deactivates the adjacent peptide bond towards hydrolysis. This leads to a longer in vivo half-life, a highly desirable trait for peptide-based drugs.

Conformational Control in Peptidomimetics

The steric demand of the α-trifluoromethyl group restricts the conformational freedom of the peptide backbone. This property is exploited in the design of peptidomimetics with well-defined secondary structures, such as helices or turns. By locking a peptide into its bioactive conformation, it is possible to enhance its binding affinity and selectivity for its biological target.[2]

¹⁹F NMR Spectroscopy Probe

The fluorine nucleus (¹⁹F) is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems. (S)-α-trifluoromethylalanine can be incorporated into peptides and proteins as a sensitive reporter group for studying their structure, dynamics, and interactions by ¹⁹F NMR spectroscopy.[12][13] For example, it has been used to monitor the enzymatic digestion of peptides by proteases like trypsin.[12]

Conclusion and Future Outlook

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid has emerged from being a synthetic curiosity to a valuable tool in the arsenal of medicinal chemists and chemical biologists. The continuous development of more efficient and selective synthetic methods, particularly in the realm of biocatalysis, will undoubtedly make this and other fluorinated amino acids more accessible. As our understanding of the "fluorine effect" deepens, we can anticipate the rational design of novel therapeutics and biological probes that leverage the unique properties of this intriguing molecule. The future is bright for the application of (S)-α-trifluoromethylalanine in the development of next-generation medicines and for unraveling complex biological processes.

References

-

B-Interpharchem. (n.d.). Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. Retrieved from [Link]

-

Chaume, G., Lensen, N., & Brigaud, T. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(22), 6985. [Link]

-

Sorochinsky, A. E., & Soloshonok, V. A. (2012). Recent Advances in the Asymmetric Synthesis of α‐(Trifluoromethyl)‐Containing α‐Amino Acids. Semantic Scholar. [Link]

-

Various Authors. (n.d.). Applications of fluorine-containing amino acids for drug design. ResearchGate. [Link]

-

Sorochinsky, A. E., & Soloshonok, V. A. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. ResearchGate. [Link]

-

Gotor-Fernández, V., & Lavandera, I. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry, 4(1), 1-10. [Link]

-

Gotor-Fernández, V., & Lavandera, I. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. ResearchGate. [Link]

-

Arnold, F. H., et al. (2019). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 141(8), 3456-3460. [Link]

-

Devillers, E., Chelain, E., Dalvit, C., Brigaud, T., & Pytkowicz, J. (2022). (R)-α-Trifluoromethylalanine as a 19 F NMR Probe for the Monitoring of Protease Digestion of Peptides. ChemBioChem, 23(1), e202100470. [Link]

-

Arnold, F. H., et al. (2019). A Biocatalytic Platform for Synthesis of Chiral α- Trifluoromethylated Organoborons. Nature Catalysis, 2(4), 324-330. [Link]

-

Fustero, S., et al. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Chemical Science, 12(35), 11835-11841. [Link]

-

Chaume, G., Lensen, N., & Brigaud, T. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC. [Link]

-

Gotor-Fernández, V., & Lavandera, I. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. DTU Research Database. [Link]

-

Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research, 53(3), 639-652. [Link]

-

Malcolmson Lab. (2018, December 12). Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Duke University Department of Chemistry. [Link]

-

Various Authors. (n.d.). Design, Synthesis, and Application of a Trifluoromethylated Phenylalanine Analogue as a Label to Study Peptides by Solid-State 19FNMR Spectroscopy. ResearchGate. [Link]

-

Various Authors. (n.d.). 19F-NMR analyses enabled by direct trifluoromethylation. (a) 19F-NMR... ResearchGate. [Link]

-

Various Authors. (n.d.). Design, Synthesis, and Application of A Trifluoromethylated Phenylalanine Analogue As A Label to Study Peptides by Solid-State 19fnmr Spectroscopy. Aminer.cn. [Link]

- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

Various Authors. (2021). Enzymatic synthesis of fluorinated compounds. Critical Reviews in Biotechnology, 41(7), 1036-1055. [Link]

-

PubChem. (n.d.). 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride. Retrieved from [Link]

-

Butts, C. P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4068-4078. [Link]

-

PubChem. (n.d.). 2-Amino-2,3,3-trifluoro-3-fluorooxypropanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Retrieved from [Link]

-

Altman, R. A., et al. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3894-3897. [Link]

-

Weygand, F., Steglich, W., & Fraunberger, F. (1967). A simple synthesis of 3,3,3-trifluoroalanine. Angewandte Chemie International Edition in English, 6(9), 808-808. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. A simple synthesis of 3,3,3-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID | 102210-02-6 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]

- 8. Recent Advances in the Asymmetric Synthesis of α‐(Trifluoromethyl)‐Containing α‐Amino Acids | Semantic Scholar [semanticscholar.org]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. (R)-α-Trifluoromethylalanine as a 19 F NMR Probe for the Monitoring of Protease Digestion of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid: A Comprehensive Physicochemical Profile for Drug Development

Abstract

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a synthetic amino acid analog that has attracted considerable attention in medicinal chemistry. The strategic incorporation of a trifluoromethyl group at the β-position and a methyl group at the α-carbon imparts unique physicochemical characteristics that are highly desirable in drug design. These features can enhance metabolic stability, modulate acidity and basicity, and influence lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of parent molecules. This in-depth technical guide provides a thorough examination of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the scientific rationale behind these methodologies. The intended audience includes researchers, scientists, and professionals in the field of drug development.

Core Molecular and Physical Properties

A foundational understanding of a compound's intrinsic properties is paramount for its application in drug discovery. (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a chiral, non-proteinogenic amino acid. While some sources may list slightly different CAS numbers or molecular weights for similar structures, it is crucial to specify the exact molecule of interest. For the purpose of this guide, we will focus on the properties associated with the structure of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid.

Table 1: Key Physicochemical Identifiers

| Property | Value |

| Molecular Formula | C₅H₈F₃NO₂ |

| Molecular Weight | 171.12 g/mol |

| CAS Number | 102210-02-6[1][2][3] |

| Appearance | White to off-white solid (predicted) |

| Predicted Boiling Point | 219.7 ± 40.0 °C[1][2] |

| Predicted Density | 1.437 ± 0.06 g/cm³[1][2] |

The trifluoromethyl group is a key structural feature, acting as a bioisostere for a methyl or ethyl group but with significantly different electronic properties. Its strong electron-withdrawing nature profoundly influences the molecule's acidity, basicity, and overall reactivity.

Spectroscopic and Structural Characterization

A complete characterization of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid would involve a suite of spectroscopic techniques to confirm its structure and purity. Standard methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the molecular structure and confirming the presence and connectivity of the trifluoromethyl and methyl groups.

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, further confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carboxylic acid (C=O and O-H stretches) and the primary amine (N-H stretches).

-

Chiral Chromatography: To confirm the enantiomeric purity of the (S)-enantiomer.

Experimental Protocols for Physicochemical Profiling

The following sections provide detailed, step-by-step methodologies for determining critical physicochemical parameters. These protocols are designed to be self-validating and are grounded in established scientific principles.

Determination of Acid Dissociation Constants (pKa)

The pKa values of the carboxylic acid and the α-amino group are fundamental to understanding the ionization state of the molecule at physiological pH, which dictates its solubility, membrane transport, and interaction with biological targets.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[4][5]

Protocol:

-

Solution Preparation: Accurately weigh and dissolve a known amount of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid in deionized, carbonate-free water.

-

Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5-2.0) to ensure full protonation of all basic groups.[5]

-

Titration with Base: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.[5]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the midpoints of the buffer regions of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Scientific Rationale: The electron-withdrawing trifluoromethyl group is expected to lower the pKa of both the carboxylic acid and the ammonium group compared to their non-fluorinated counterparts. This is due to the inductive stabilization of the resulting conjugate bases.

Lipophilicity: LogP and LogD Determination

Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is quantified by the partition coefficient (LogP) or the distribution coefficient (LogD) at a specific pH.

Methodology: Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the gold standard for LogP determination.[6][7][8]

Protocol:

-

Solvent Preparation: Use n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD). Pre-saturate each solvent with the other.[9]

-

Partitioning: Add a known amount of the compound to a vessel containing measured volumes of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).

-

Phase Separation: Separate the two phases by centrifugation.[8]

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Calculation: LogP/LogD = log ([Concentration in n-octanol] / [Concentration in aqueous phase]).

Caption: Shake-flask method for LogP/LogD determination.

Expert Insight: The trifluoromethyl group generally increases lipophilicity. Therefore, (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is expected to have a higher LogP than its non-fluorinated analog, which can lead to improved membrane permeability.

Aqueous Solubility

Aqueous solubility is a crucial factor for drug delivery and bioavailability. Poor solubility can hinder a compound's therapeutic efficacy.

Methodology: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound.[10][11][12]

Protocol:

-

Sample Preparation: Add an excess of the solid compound to vials containing an aqueous buffer at the desired pH (e.g., pH 7.4).

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24 hours) to ensure that equilibrium between the solid and dissolved states is achieved.[10][13]

-

Separation: Remove the undissolved solid by filtration or centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a calibrated analytical technique like HPLC-UV or LC-MS/MS.[11][14]

Trustworthiness: Performing this assay at multiple pH values is essential, as the solubility of an ionizable compound like an amino acid is highly pH-dependent. The lowest solubility is typically observed at the isoelectric point (pI).

Applications in Drug Development

The unique properties of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid make it a valuable building block in medicinal chemistry. It can be incorporated into peptides to increase their resistance to enzymatic degradation or used as a scaffold for small molecule inhibitors. For instance, similar fluorinated amino acids have been used as potential probes for monitoring protease digestion of peptides.[3]

Conclusion

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid possesses a compelling set of physicochemical properties that are advantageous for drug design. Its trifluoromethyl and methyl substitutions lead to predictable and beneficial alterations in acidity, lipophilicity, and metabolic stability. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable characterization of this and similar compounds, enabling researchers to make informed decisions in their drug discovery and development efforts.

References

A comprehensive list of references will be provided upon request, including links to the cited OECD guidelines, scientific literature, and supplier information.

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID | 102210-02-6 [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. oecd.org [oecd.org]

- 7. enfo.hu [enfo.hu]

- 8. oecd.org [oecd.org]

- 9. govinfo.gov [govinfo.gov]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. evotec.com [evotec.com]

- 13. enamine.net [enamine.net]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-Depth Technical Guide to (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

CAS Number: 102210-03-7

Introduction: The Strategic Advantage of Fluorination in Amino Acid Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for medicinal chemists. The unique physicochemical properties of the trifluoromethyl (CF3) group—namely its high electronegativity, lipophilicity, and metabolic stability—confer significant advantages when integrated into pharmacologically active scaffolds.[1] (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a chiral, non-proteinogenic amino acid, represents a quintessential building block in this advanced class of compounds. Its structure, featuring a trifluoromethyl group at the alpha-position of alanine, offers a unique steric and electronic profile that can profoundly influence the biological activity, conformational preferences, and pharmacokinetic properties of peptides and small molecule therapeutics.[1][2]

This technical guide provides a comprehensive overview of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore methodologies for its asymmetric synthesis, detail its analytical characterization, and discuss its current and potential applications in medicinal chemistry and drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is crucial for its effective application in synthesis and drug design. The presence of the trifluoromethyl group significantly impacts its acidity, lipophilicity, and steric bulk compared to its non-fluorinated analog, alanine.

| Property | Value | Source |

| CAS Number | 102210-03-7 | [3] |

| Molecular Formula | C4H6F3NO2 | [3] |

| Molecular Weight | 157.09 g/mol | [3] |

| IUPAC Name | (2S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | [3] |

| Predicted Boiling Point | 219.7±40.0 °C | [4] |

| Predicted Density | 1.437±0.06 g/cm3 | [4] |

| Predicted pKa | Data not available | |

| Solubility | Data not available | |

| Appearance | Likely a white to off-white solid |

Asymmetric Synthesis Strategies

The enantiopurity of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is critical for its use in chiral drug candidates, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Several synthetic strategies have been developed for the asymmetric synthesis of α-trifluoromethyl amino acids.

Biocatalytic Synthesis

Enzymatic methods offer a highly selective and environmentally benign approach to chiral synthesis.[5] Dehydrogenase enzymes, for instance, have been shown to catalyze the conversion of trifluoropyruvate to trifluorinated alanine.[6] This biocatalytic route can achieve high enantiomeric excess and good reaction yields under mild conditions.[5]

Conceptual Experimental Workflow for Biocatalytic Synthesis:

Caption: Conceptual workflow for the biocatalytic synthesis of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid.

Chemical Synthesis from Chiral Precursors

A common strategy for the asymmetric synthesis of α-trifluoromethyl amino acids involves the use of chiral auxiliaries or catalysts.[7] One approach starts from a chiral imine derived from a trifluoropyruvate ester, followed by the diastereoselective addition of a methyl group. Subsequent hydrolysis of the ester and removal of the chiral auxiliary yields the desired (S)-enantiomer.

Detailed Step-by-Step Protocol (Hypothetical, based on related syntheses):

-

Imine Formation: React ethyl trifluoropyruvate with a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) in an appropriate solvent like toluene with azeotropic removal of water to form the corresponding chiral imine.

-

Diastereoselective Methylation: Cool the solution of the chiral imine to a low temperature (e.g., -78 °C) and add a methylating agent such as methylmagnesium bromide or methyllithium dropwise. The chiral auxiliary directs the addition of the methyl group to one face of the imine, leading to a high diastereomeric excess.

-

Hydrolysis and Deprotection: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product and purify by column chromatography. Subsequently, hydrolyze the ester group using aqueous lithium hydroxide.

-

Removal of Chiral Auxiliary: The chiral auxiliary can be removed by catalytic hydrogenation (e.g., using H2 and Pd/C), followed by purification to yield the final product, (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid.

Analytical Characterization

The structural confirmation and purity assessment of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid are performed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show a characteristic singlet for the methyl group and broad signals for the amine and carboxylic acid protons.

-

¹³C NMR: Will display distinct signals for the quaternary carbon, the methyl carbon, the carboxylic carbon, and the trifluoromethyl carbon (with C-F coupling).

-

¹⁹F NMR: Will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and C-F bonds will be present.

-

Chiral High-Performance Liquid Chromatography (HPLC): A chiral stationary phase is used to separate the (S) and (R) enantiomers and determine the enantiomeric excess of the synthesized product.

Applications in Drug Discovery and Development

The incorporation of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid into peptides and small molecules can significantly enhance their therapeutic potential.

Enhancing Peptide Stability and Bioactivity

Peptides often suffer from poor metabolic stability due to enzymatic degradation. The sterically demanding and electronically withdrawing trifluoromethyl group can shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.[1] Furthermore, the altered conformation and lipophilicity can lead to improved binding affinity and cell permeability.[8][9]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (102210-03-7) for sale [vulcanchem.com]

- 4. echemi.com [echemi.com]

- 5. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

structure elucidation of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

An In-depth Technical Guide to the Structure Elucidation of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Introduction

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a non-proteinogenic α-amino acid characterized by the presence of a trifluoromethyl group and a quaternary α-carbon. This unique structural feature imparts significant conformational constraints and altered physicochemical properties, making it a valuable building block in medicinal chemistry and drug development. Its incorporation into peptides can enhance metabolic stability, modulate bioactivity, and control secondary structure. Given its potential utility, the unambiguous confirmation of its structure, including its absolute stereochemistry, is of paramount importance.

This guide provides a comprehensive overview of the analytical methodologies employed to elucidate the structure of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. It is intended for researchers and scientists in the fields of chemical synthesis, drug discovery, and analytical chemistry, offering insights into the rationale behind experimental choices and the integration of data from multiple techniques to arrive at a definitive structural assignment.

Synthesis and Initial Characterization

The primary route for synthesizing this compound often involves the Strecker synthesis or variations thereof, starting from 3,3,3-trifluoro-2-propanone. The final product is typically a white crystalline solid. Initial characterization relies on fundamental techniques such as melting point determination and elemental analysis to confirm purity and empirical formula.

Elemental Analysis

For a molecular formula of C₄H₆F₃NO₂, the expected elemental composition provides a foundational check for sample purity.

| Element | Theoretical Percentage |

| Carbon (C) | 30.58% |

| Hydrogen (H) | 3.85% |

| Fluorine (F) | 36.28% |

| Nitrogen (N) | 8.92% |

| Oxygen (O) | 20.37% |

Spectroscopic Elucidation

A combination of spectroscopic techniques is essential to piece together the molecular framework, identify functional groups, and confirm atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will result in the exchange of the amine and carboxylic acid protons, causing their signals to disappear from the ¹H NMR spectrum.

-

¹H NMR: Acquire a proton NMR spectrum. Key parameters to observe are chemical shift (δ), integration (signal area), and multiplicity (splitting pattern).

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. This is often done with proton decoupling to simplify the spectrum to a series of single lines, one for each unique carbon environment.

-

¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. This is a highly sensitive technique crucial for fluorinated compounds. The spectrum is typically referenced to an internal or external standard like CFCl₃.

-

¹H NMR: The spectrum is expected to be relatively simple. A singlet corresponding to the three protons of the methyl group (CH ₃) would be observed. The protons of the amine (NH ₂) and carboxylic acid (COOH ) groups will appear as broad singlets, and their chemical shifts can be highly variable depending on concentration and solvent. In D₂O, these signals will disappear.

-

¹³C NMR: The proton-decoupled spectrum should show four distinct signals: one for the carboxylic carbon (C OOH), one for the quaternary α-carbon (C (NH₂)), one for the methyl carbon (C H₃), and one for the trifluoromethyl carbon (C F₃). The CF₃ carbon will typically appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The absence of any coupling in the ¹⁹F spectrum confirms that there are no protons on the adjacent carbon.

| NMR Data Summary (Predicted) | ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | ¹⁹F NMR (in DMSO-d₆) |

| Assignment | Chemical Shift (δ, ppm), Multiplicity, Integration | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm), Multiplicity |

| -CH₃ | ~1.5 (s, 3H) | ~20-25 | N/A |

| -NH₂ | ~7.5-8.5 (br s, 2H) | N/A | N/A |

| -COOH | ~11-13 (br s, 1H) | ~170-175 | N/A |

| Cα (quaternary) | N/A | ~60-65 | N/A |

| -CF₃ | N/A | ~125-130 (q, ¹JCF ≈ 280-290 Hz) | ~-70 to -80 (s) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

The IR spectrum will show characteristic absorption bands confirming the key functional groups. The zwitterionic nature of the amino acid in the solid state will influence the positions of the N-H and C=O stretching frequencies.

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in a carboxylic acid.

-

N-H Stretch: A medium intensity band around ~3000-3200 cm⁻¹ corresponds to the N-H stretching of the amino group.

-

C=O Stretch: A strong absorption band around ~1700-1730 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.

-

C-F Stretch: Strong, sharp absorption bands in the ~1100-1300 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids. The analysis is typically run in positive ion mode.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Molecular Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z value corresponding to the molecular weight plus the mass of a proton (157.04 + 1.01 = 158.05).

-

Fragmentation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) experiments can induce fragmentation. A characteristic loss would be that of the carboxylic acid group (loss of 45 Da) or the loss of CF₃ (loss of 69 Da).

Determination of Absolute Stereochemistry

While the techniques above confirm the molecular formula and connectivity, they do not differentiate between the (S) and (R) enantiomers. For this, chiroptical methods or X-ray crystallography are required.

X-ray Crystallography

This is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.

-

Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: Mount the crystal on a diffractometer and irradiate it with X-rays. The diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining absolute configuration in solution.

-

Computational Modeling: Calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the (S)-enantiomer) using quantum chemistry software (e.g., Gaussian) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Experimental Measurement: Record the experimental VCD and IR spectra of the sample in a suitable solvent.

-

Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match between the experimental spectrum and the spectrum calculated for the (S)-enantiomer confirms the absolute configuration as (S).

Integrated Workflow for Structure Elucidation

The overall process is a logical progression from basic confirmation to detailed structural and stereochemical assignment.

Caption: Workflow for the .

Conclusion

The is a multi-step process that relies on the synergistic application of various analytical techniques. While foundational methods like elemental analysis, mass spectrometry, and IR spectroscopy confirm the molecular formula and functional groups, NMR spectroscopy provides the detailed carbon-hydrogen framework. Ultimately, the unambiguous assignment of the absolute (S)-configuration requires advanced chiroptical techniques like X-ray crystallography or VCD spectroscopy. This rigorous, self-validating system of analysis ensures the structural integrity of this important synthetic building block, which is critical for its application in research and development.

References

The Biological Significance of Trifluoromethylated Amino Acids: From Enhanced Stability to Precision Probes

An In-depth Technical Guide:

This guide provides a comprehensive overview of the strategic incorporation of trifluoromethylated amino acids into peptides and proteins. We will explore the unique physicochemical properties conferred by the trifluoromethyl (CF3) group, detail methods for synthesis and incorporation, and analyze the profound impact on biological systems. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination to engineer novel therapeutics and biological tools.

Part 1: The Trifluoromethyl Group - A Privileged Moiety in Chemical Biology

The substitution of hydrogen atoms with fluorine is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly powerful tool.[1] Unlike a simple methyl group, the CF3 group imparts a unique combination of properties that can be exploited to modulate the behavior of amino acids and the macromolecules they constitute.[2][3]

Unique Physicochemical Properties

The biological impact of trifluoromethylated amino acids stems directly from the intrinsic properties of the CF3 group. Its high electronegativity, steric bulk, and lipophilicity distinguish it from native amino acid side chains.[2][3]

-

High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, which can alter the pKa of nearby functional groups and influence non-covalent interactions like hydrogen bonding.[2][3] This electronic perturbation can fine-tune the binding affinity of a peptide for its biological target.[2][4]

-

Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group.[4][5] This enhanced lipophilicity can improve a peptide's ability to cross cell membranes, a critical factor for bioavailability.[3][4] It also promotes stronger hydrophobic interactions within a protein's core, often leading to increased thermal and chemical stability.[3][6]

-

Steric Bulk and Stability: The CF3 group is bulkier than a methyl group and is exceptionally stable to metabolic degradation.[2][3] When positioned near a peptide bond, it can act as a shield, protecting the bond from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[4][6]

Table 1: Comparison of Physicochemical Properties: Methyl vs. Trifluoromethyl Group

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Significance in Biological Systems |

| van der Waals Radius | ~2.0 Å | ~2.7 Å | Increased steric hindrance can influence protein folding and shield from enzymatic degradation.[2][3] |

| Electronegativity (Pauling Scale) | C: 2.55, H: 2.20 | C: 2.55, F: 3.98 | Strong electron-withdrawing nature alters local electronic environments and interaction potential.[2][3] |

| Lipophilicity (Hansch-Leo parameter, π) | +0.50 | +1.44 | Enhances membrane permeability and hydrophobic interactions.[4][5] |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to metabolic degradation | Increases the in vivo half-life of therapeutic peptides.[2][3] |

Part 2: Synthesis and Incorporation Strategies

The utility of trifluoromethylated amino acids is predicated on the ability to synthesize them and incorporate them into a polypeptide chain. Several robust methods have been developed to achieve this, ranging from complex organic synthesis to biosynthetic approaches.

Chemical Synthesis of CF3-Amino Acids

The synthesis of α-trifluoromethyl-α-amino acids is a challenging but active area of research.[7] Modern methods often employ visible-light photoredox catalysis or transition-metal-catalyzed cross-coupling reactions to install the CF3 group onto amino acid precursors.[2][8] Recent advances in continuous flow technology have enabled more efficient and scalable synthesis of these valuable building blocks.[9][10][11] Once synthesized and protected (e.g., with an Fmoc group), these amino acids can be readily used in standard solid-phase peptide synthesis (SPPS).[4]

Diagram 1: General Logic for Chemical Synthesis

Caption: Workflow for synthesizing CF3-amino acids for SPPS.

Biosynthetic Incorporation into Proteins

For producing larger proteins, biosynthetic incorporation is the preferred method. This technique leverages the cell's own translational machinery to incorporate non-canonical amino acids.[6] The most common approach involves using an E. coli strain that is auxotrophic for a specific amino acid (e.g., isoleucine).[12] The cells are grown in a minimal medium depleted of the natural amino acid but supplemented with the desired trifluoromethylated analog.[12][13] Upon induction of protein expression, the cellular machinery incorporates the analog in place of the native residue.

Another powerful technique is the use of nonsense codon suppression, which allows for the site-specific incorporation of a CF3-amino acid at a desired position in the protein sequence, offering precise control over the modification.[14][15][16]

Protocol 1: General Method for Biosynthetic Incorporation

-

Strain Preparation: Utilize an appropriate E. coli auxotrophic host strain (e.g., an isoleucine auxotroph for incorporating trifluoroisoleucine). Transform this strain with the expression plasmid for the protein of interest.

-

Growth Phase 1: Grow the cells in a rich medium (e.g., LB broth) to a desired optical density (OD600 ~0.6-0.8). This step ensures a healthy cell population before switching to the selective medium.

-

Media Exchange: Pellet the cells by centrifugation and wash them with a minimal medium (e.g., M9 salts) that lacks the specific natural amino acid. This step is critical to deplete the intracellular pool of the native amino acid, maximizing the incorporation of the fluorinated analog.

-

Growth Phase 2 & Incorporation: Resuspend the cells in the minimal medium supplemented with all necessary amino acids except the one being replaced. Add the trifluoromethylated amino acid analog to the medium.

-

Induction: After a period of adaptation, induce protein expression with an appropriate inducer (e.g., IPTG).

-

Harvest and Purification: After the expression period, harvest the cells and purify the fluorinated protein using standard chromatography techniques.

-

Validation (Self-Validating System):

-

Mass Spectrometry: Use MALDI-MS or ESI-MS to confirm the mass of the purified protein. The mass shift will correspond to the incorporation of the heavier CF3-amino acid.[12]

-

Amino Acid Analysis: For quantitative assessment, perform amino acid analysis to determine the percentage of incorporation, which can often exceed 90%.[12]

-

Part 3: Biological Consequences and Applications

The incorporation of CF3-amino acids has profound effects on the structure, stability, and function of peptides and proteins, opening up new avenues in drug design and structural biology.

Enhancing Stability and Modulating Bioactivity

As discussed, the properties of the CF3 group can significantly enhance the stability of peptides and proteins.[6] This includes increased resistance to proteolysis and enhanced thermal stability, which are highly desirable traits for therapeutic proteins.[4][6]

Furthermore, the electronic and steric changes can modulate biological activity. In some cases, replacing a natural amino acid with a trifluoromethylated version can increase the binding affinity for a target receptor by enhancing hydrophobic or electrostatic interactions.[2][4] For example, replacing leucine residues with trifluoroleucine in the antimicrobial peptide MSI-78 was shown to modulate its interaction with membranes and increase its resistance to proteolysis.[6]

A High-Sensitivity Probe for ¹⁹F NMR Spectroscopy

Perhaps one of the most powerful applications of trifluoromethylated amino acids is their use as probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[14][16] Fluorine is virtually absent in biological systems, providing a "zero-background" signal.[13][17] The ¹⁹F nucleus is 100% naturally abundant and has high NMR sensitivity (83% of ¹H).[13][17]

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, with a very broad chemical shift range (>300 ppm).[13][17] This means that even subtle changes in protein conformation, ligand binding, or solvent exposure can cause a large, easily detectable change in the ¹⁹F NMR spectrum.[15][18]

Diagram 2: Principle of ¹⁹F NMR for Ligand Binding Studies

Sources

- 1. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]

- 8. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 14. Selective Radical Trifluoromethylation of Native Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. biophysics.org [biophysics.org]

An In-Depth Technical Guide to the Sourcing and Application of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic sourcing, evaluation, and application of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. As a unique, non-proteinogenic amino acid, this building block offers significant advantages in the design of novel therapeutics. This document moves beyond a simple datasheet to provide field-proven insights into its utility and practical handling.

Foundational Overview: Chemical Identity and Properties

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a chiral, α-disubstituted amino acid featuring a trifluoromethyl group. This substitution imparts unique stereoelectronic properties that are highly sought after in modern drug design. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of parent molecules.[1][2]

A summary of its core chemical and physical properties is presented below. It is crucial to note that some properties, such as boiling point, are computationally predicted and should be treated as estimates.

| Property | Value | Source(s) |

| CAS Number | 102210-03-7 | [3] |

| Molecular Formula | C₄H₆F₃NO₂ | [3][4] |

| Molecular Weight | 157.09 g/mol | [3][4] |

| IUPAC Name | (2S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | [3] |

| Appearance | White to off-white crystalline solid (Typical) | N/A |

| Purity (Typical) | ≥97% | [5] |

| Boiling Point | 219.7 ± 40.0 °C (Predicted) | [4][6] |

| Density | 1.437 ± 0.06 g/cm³ (Predicted) | [4][6] |

| SMILES | C(C(O)=O)C(F)(F)F | [3] |

| InChI | InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)/t3-/m0/s1 | [3] |

Strategic Value in Medicinal Chemistry and Drug Design

The decision to incorporate a non-natural amino acid like (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is driven by specific, predictable impacts on a molecule's pharmacological profile. Fluorinated amino acids are increasingly prominent in new drugs, reflecting a broader trend of "fluorine editing" as a tool for optimizing drug candidates.[2][7]

Bioisosterism and Conformational Rigidity

The trifluoromethyl (CF₃) group serves as a potent bioisostere for the isopropyl group of natural amino acids such as leucine and valine.[8] While sterically similar, the CF₃ group is strongly electron-withdrawing, which can alter local electronic environments and influence non-covalent interactions within a protein binding pocket. Furthermore, the α,α-disubstitution on the amino acid backbone introduces significant conformational constraints, which can lock a peptide or small molecule into a more bioactive conformation, thereby improving binding affinity and selectivity.

Caption: Bioisosteric replacement and its conformational impact.

Enhanced Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Incorporating this moiety can protect adjacent chemical bonds and significantly prolong the in vivo half-life of a drug candidate.[1]

Commercial Availability and Supplier Qualification

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is commercially available from a range of specialty chemical suppliers catering to the research and development market.[3] Known vendors and platforms listing this compound include Vulcanchem, SynQuest Laboratories, and listings on marketplaces like ChemicalBook, which aggregate suppliers such as Shanghai Fluoking Chemicals and Chengdu Feibai Pharmaceutical Co., Ltd.[3][5][9]

Given the critical nature of this building block, a rigorous qualification process is essential to ensure experimental success. Simply verifying the CAS number is insufficient.

Caption: Workflow for qualifying a chemical building block supplier.

Key Quality Control Parameters

When evaluating a Certificate of Analysis (CoA), researchers should focus on the following:

| Parameter | Recommended Specification | Analytical Method | Rationale |

| Purity | ≥ 97% | HPLC, qNMR | Ensures that impurities do not interfere with subsequent reactions or biological assays. |

| Enantiomeric Excess (e.e.) | ≥ 98% | Chiral HPLC, Chiral GC | Critical for stereospecific interactions with biological targets. The wrong enantiomer may be inactive or have off-target effects. |

| Identity Confirmation | Conforms to structure | ¹H NMR, ¹⁹F NMR, MS | Verifies that the correct molecule has been supplied. ¹⁹F NMR is particularly useful for fluorinated compounds. |

| Residual Solvents | < 1% | GC-HS | Solvents can be detrimental to sensitive reactions, especially those involving organometallics or strong bases. |

Laboratory Protocols: Handling, Storage, and Use

Trifluoromethylated amino acids require careful handling to maintain their integrity. As with most specialized amino acid derivatives, moisture and contamination are primary concerns.[10][11] The compound is also noted as a potential irritant, so standard personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[4]

Protocol 1: Long-Term Storage and Aliquoting

Causality: The primary goal is to prevent degradation from atmospheric moisture, which can lead to hydrolysis or aggregation, and to avoid repeated freeze-thaw cycles that can degrade the material.[11]

-

Receipt: Upon receipt, inspect the container for damage. Do not open it immediately.

-

Equilibration: Place the sealed container in a desiccator at room temperature for at least 1-2 hours. This prevents atmospheric moisture from condensing on the cold powder when opened.[10]

-

Aliquoting: In a controlled environment (e.g., a glove box or a low-humidity balance enclosure), carefully weigh out single-use aliquots into pre-labeled, tared vials.

-

Inert Atmosphere: Gently purge the headspace of each vial, including the main stock bottle, with an inert gas like argon or nitrogen.

-

Storage: Tightly seal all vials. For long-term storage (months to years), store at -20°C, protected from light.[10][11]

Protocol 2: Preparation of a Stock Solution

Causality: The solubility of fluorinated compounds can be challenging. A systematic approach using co-solvents is often necessary. Testing solubility on a small scale first prevents the loss of valuable material.[11]

-

Equilibration: Remove a single-use aliquot vial from the -20°C freezer and allow it to warm to room temperature in a desiccator.

-

Solvent Selection: Due to its structure, initial solubility should be tested in polar aprotic solvents like DMSO or DMF. For assays sensitive to these solvents, alternatives like acetonitrile (ACN) can be explored.[11]

-

Dissolution: Add the desired volume of solvent to the vial. Use a vortex mixer to aid dissolution. Gentle warming (not exceeding 40°C) or sonication can be applied if the compound is slow to dissolve.[11]

-

Aqueous Buffers: If the final application requires an aqueous buffer, the concentrated stock in organic solvent can often be diluted slowly into the stirring buffer. Monitor for any precipitation.

-

Storage of Solution: Peptide and amino acid solutions are far less stable than their lyophilized forms. If storage is unavoidable, flash-freeze the solution and store at -80°C. Avoid repeated freeze-thaw cycles.[11]

Application Spotlight: Incorporation via Peptide Synthesis

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is primarily used as a building block in solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Its sterically hindered α-carbon can slow coupling reactions. Therefore, the choice of coupling reagent and conditions is critical for achieving high yields. Potent coupling reagents like HATU or TFFH are often employed.[12][13]

Caption: A single cycle in solid-phase peptide synthesis (SPPS).

Conclusion

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a commercially available and highly valuable building block for modern medicinal chemistry. Its strategic application, driven by the principles of bioisosterism and metabolic stabilization, allows for the rational design of peptides and small molecules with enhanced pharmacological properties. For the researcher, success with this reagent hinges not only on its synthetic application but equally on a rigorous approach to supplier qualification, quality control, and meticulous laboratory handling and storage.

References

-

MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.[Link]

-

ChemBK. 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID.[Link]

- Google Patents.US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.

-

PubMed. Applications of fluorine-containing amino acids for drug design.[Link]

-

AAPPTEC. Handling and Storage of Peptides - FAQ.[Link]

-

Sci-Hub. 2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives (threonine and allo-threonine analogs) from enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid.[Link]

-

PubMed. Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids.[Link]

-

ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design.[Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.[Link]

-

PubMed. Utility of fluorinated α-amino acids in development of therapeutic peptides.[Link]

-

PubMed. Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (102210-03-7) for sale [vulcanchem.com]

- 4. echemi.com [echemi.com]

- 5. CAS 422-23-1 | 4157-3-30 | MDL MFCD07777232 | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | SynQuest Laboratories [synquestlabs.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID | 102210-02-6 [chemicalbook.com]

- 10. peptide.com [peptide.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]

safety and handling of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

An In-depth Technical Guide to the Safe Handling and Application of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

For the modern researcher and drug development professional, the integration of fluorinated amino acids into novel chemical entities represents a frontier of molecular design. The unique properties imparted by the trifluoromethyl group—such as increased metabolic stability, altered acidity, and enhanced binding affinity—make these building blocks highly valuable. Among them, (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a chiral, non-proteinogenic amino acid, offers a unique scaffold for creating advanced therapeutics and research probes.[1]

However, the novel reactivity and potential biological activity of such compounds necessitate a rigorous and informed approach to their handling and safety. This guide, intended for laboratory scientists and development professionals, provides a comprehensive overview of the essential safety protocols, handling procedures, and risk mitigation strategies for (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. It moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.

Physicochemical and Hazard Profile

Understanding the fundamental properties of a compound is the bedrock of its safe handling. (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a solid substance whose hazard profile is dominated by its irritant properties.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | N/A |

| Synonyms | 3,3,3-trifluoro-2-aminoisobutyrate | [2] |

| CAS Number | 102210-02-6 | [1][2][3] |

| Molecular Formula | C4H6F3NO2 | [3][4] |

| Molecular Weight | 157.09 g/mol | [2][3] |

| Predicted Boiling Point | 219.7 ± 40.0 °C | [2][3] |

| Predicted Density | 1.437 ± 0.06 g/cm³ | [2][3] |

| Appearance | Solid (form not specified) | [4] |

Note: Much of the publicly available data does not distinguish the specific (S)-enantiomer and may refer to the racemic mixture. Experimental data for properties like melting point and solubility are not consistently available in safety-focused literature and should be determined on a lot-specific basis via the Certificate of Analysis (CoA).

GHS Hazard Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[4][5] The primary hazards are related to irritation of the skin, eyes, and respiratory system.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]

The corresponding hazard statements are H315, H319, and H335.[4] The signal word is "Warning".[4][5]

Core Safety Directives: A Proactive Approach

Safe handling is not merely reactive; it is a proactive system designed to minimize exposure at every stage of the experimental workflow. This requires a multi-layered approach encompassing engineering controls, administrative protocols, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, particularly in its powdered form, is a certified chemical fume hood.[6] This is critical for two reasons:

-

Containment of Particulates: Prevents the inhalation of fine dust, which can cause respiratory tract irritation.[4][6]

-

Management of Decomposition Products: Although stable under normal conditions, fluorinated compounds can produce hazardous decomposition products like hydrogen fluoride (HF) gas under high heat.[6] A fume hood ensures these are safely vented.

All weighing, transferring, and reaction setup operations involving the solid compound must be performed within a fume hood. Ensure adequate ventilation in the laboratory to maintain low background concentrations.[6]

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE is the final barrier between the researcher and the chemical. A stringent, step-by-step PPE protocol is non-negotiable.

Caption: PPE donning and verification sequence before handling.

Causality Behind PPE Choices:

-

Eye Protection: Tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[7] The risk of serious eye irritation from solid particulates necessitates this level of protection.

-

Skin Protection: A lab coat is standard, with fire/flame-resistant options advised as a best practice.[7] Impervious gloves (e.g., nitrile) must be worn to prevent skin contact, which can cause irritation.[4][8] Always inspect gloves for tears before use and wash hands thoroughly after handling.[8]

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[5] However, if exposure limits are exceeded or irritation occurs (e.g., during a large spill), a full-face respirator with an appropriate particulate filter should be used.[7]

Standard Operating Procedures: From Receipt to Disposal

A self-validating safety system relies on robust, repeatable protocols for every phase of the compound's lifecycle in the lab.

Handling and Storage

-

Receipt and Storage: Upon receipt, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][9] Avoid incompatibilities; keep away from strong acids, strong bases, and strong oxidizing agents, which could initiate hazardous reactions.[6]

-

Weighing and Transfer:

Accidental Release and Spill Cleanup

Prompt and correct response to a spill is crucial to prevent exposure and environmental contamination.

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation and remove all sources of ignition.[7]

-

Don PPE: At a minimum, wear the PPE described in Section 2.2. For larger spills, consider respiratory protection.

-

Containment and Cleanup: Do not use water to clean up the initial spill, as this can dissolve and spread the material.

-

Gently sweep or vacuum up the spilled solid material, avoiding dust generation.[5][6]

-

Place the collected material into a suitable, labeled, and closed container for disposal.[5][7]

-

Once the bulk material is removed, decontaminate the area with a suitable solvent (e.g., water or as recommended by your institution's safety office) and absorb with an inert material like sand or vermiculite.

-

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[7]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure. All laboratory personnel must be familiar with these procedures and the location of safety equipment (eyewash stations, safety showers).

-

Inhalation: Move the affected person to fresh air immediately.[4][7] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth if the substance was ingested).[7] Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][8] If irritation persists, seek medical attention.[8]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[7][8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Call a physician or Poison Control Center immediately.[7]

Waste Management and Disposal

Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste must be treated as hazardous unless otherwise determined by a qualified professional.

Disposal Protocol

The primary method of disposal is through a licensed chemical destruction facility, often via controlled incineration with flue gas scrubbing to handle the fluorine content.[7] Do not discharge this chemical into sewer systems.[7]

Caption: Decision workflow for hazardous waste segregation.

Contaminated Packaging and Materials

-

Empty Containers: Containers should be triple-rinsed with a suitable solvent.[7] The first rinse must be collected and disposed of as hazardous chemical waste.[10] Subsequent rinses may also require collection depending on local regulations and the toxicity of the material. After rinsing and air-drying, labels should be fully obliterated, and the container can be offered for recycling or reconditioning.[7][10]

-

Contaminated Labware and PPE: Disposable items such as gloves, weigh boats, and absorbent pads that are contaminated with the compound should be placed in a sealed, labeled hazardous waste container for disposal.[10]

Toxicological and Ecological Information: Acknowledging Data Gaps

A key aspect of trustworthiness is acknowledging the limits of available data. For (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, comprehensive toxicological and ecological data is largely unavailable in public databases.

-

Toxicological Data: Information on acute toxicity (oral, dermal, inhalation), carcinogenicity, and mutagenicity is not available.[7] The hazard classification is based on irritant properties, which is a common approach for novel chemicals where extensive toxicological testing has not been performed.[4][5] The absence of data does not mean the absence of hazard; therefore, the compound must be handled with the assumption that it may have uncharacterized toxicological properties.

-

Ecological Data: There is no available data on the toxicity of this compound to aquatic life (fish, daphnia, algae) or its persistence, degradability, and bioaccumulative potential.[7] Therefore, release into the environment must be strictly avoided.[7]